Oxazole, 5-bromo-2-(2-methylphenyl)-
Overview
Description
“Oxazole, 5-bromo-2-(2-methylphenyl)-” is a chemical compound with the CAS Number: 2028261-97-2 . It has a molecular weight of 238.08 . The compound is solid in physical form and is typically stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of oxazole compounds, including “Oxazole, 5-bromo-2-(2-methylphenyl)-”, is a complex process that has been the subject of extensive research . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis
The molecular structure of “Oxazole, 5-bromo-2-(2-methylphenyl)-” includes an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom . The InChI code for this compound is 1S/C10H8BrNO/c1-7-2-3-9(11)8(4-7)10-5-12-6-13-10/h2-6H,1H3 .Chemical Reactions Analysis
The chemical reactions involving “Oxazole, 5-bromo-2-(2-methylphenyl)-” are complex and can involve various interactions with receptors and enzymes in biological systems . The compound’s reactivity is influenced by its oxazole ring and the presence of the bromo and methylphenyl groups .Physical And Chemical Properties Analysis
“Oxazole, 5-bromo-2-(2-methylphenyl)-” is a solid compound with a molecular weight of 238.08 . It is typically stored at temperatures between 2-8°C .Safety And Hazards
Future Directions
Oxazole compounds, including “Oxazole, 5-bromo-2-(2-methylphenyl)-”, have been the focus of extensive research due to their potential applications in various fields. They are becoming increasingly important in the field of medicinal chemistry, with researchers globally synthesizing diverse oxazole derivatives for various biological activities .
properties
IUPAC Name |
5-bromo-2-(2-methylphenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7-4-2-3-5-8(7)10-12-6-9(11)13-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFOKLYPAPYYJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(O2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazole, 5-bromo-2-(2-methylphenyl)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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